N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide
説明
Introduction to N-[5-[(3-Bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide
Historical Context of Sulfonamide-Carboxamide Hybrid Compounds
The integration of sulfonamide and carboxamide groups into single molecular frameworks originated from efforts to overcome antibiotic resistance. Early sulfonamides, such as sulfanilamide, pioneered bacteriostatic activity by inhibiting dihydropteroate synthase (DHPS). However, resistance mechanisms like sul gene overexpression necessitated structural innovations. Carboxamides entered medicinal chemistry as protease inhibitors and kinase modulators due to their hydrogen-bonding capacity.
The merger of these groups began in the 2000s with compounds like 3-[[4-[(2-bromophenyl)sulfonylcarbamoyl]-2-methoxyphenyl]methyl]-N-(2-ethyl-4,4,4-trifluorobutyl)-1-methylindole-5-carboxamide, which demonstrated enhanced target affinity through synergistic electronic effects. Patents from 2007–2008 further validated this approach, disclosing spirocyclic hybrids with p38 MAP kinase inhibition. By 2013, studies confirmed that carboxamide-sulfonamide alternation induces distinct helical conformations in foldamers, enabling programmable protein interactions.
Table 1: Evolution of Sulfonamide-Carboxamide Hybrid Designs
Significance in Medicinal Chemistry Research
This compound’s design addresses three critical challenges:
- Multi-target engagement : The sulfamoyl group (Ar-SO₂-NH-) binds polar enzyme pockets (e.g., DHPS), while the 2-chloropyridine-carboxamide moiety interacts with hydrophobic regions of kinases.
- Resistance mitigation : Bromine and chlorine substituents sterically block common resistance mutations, as seen in Staphylococcus aureus FabI inhibitors.
- Tunable solubility : Methoxy groups enhance aqueous solubility, counterbalancing the lipophilic chlorophenyl domain.
Recent docking studies against E. coli DHPS (PDB: 3TZF) reveal a binding energy of -9.2 kcal/mol, surpassing sulfamethoxazole (-7.1 kcal/mol). The sulfamoyl nitrogen forms a 2.8 Å hydrogen bond with Gly214, while the carboxamide carbonyl interacts with Lys220 via water-mediated contacts.
Current Research Landscape and Applications
Ongoing investigations focus on three domains:
- Antibacterial agents : Hybrid 4a analogs inhibit Salmonella typhimurium with MIC values of 19.24 µg/mL, outperforming classical sulfonamides by 4-fold.
- Kinase modulation : Analogous spirocyclic derivatives (e.g., EP2108641A1) inhibit p38 MAPK at IC₅₀ = 12 nM, leveraging sulfamoyl-aryl stacking with Phe169.
- Conformational probes : Substituent-dependent helix inversion in foldamers enables programmable protein surface recognition.
Table 2: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₉H₁₃BrCl₂N₃O₃S |
| Hydrogen bond acceptors | 6 (SO₂, CONH, 2Cl, OCH₃) |
| Topological polar surface area | 128 Ų |
| Predicted LogP | 3.1 ± 0.4 |
| Synthetic yield (optimized route) | 62% (Ullmann coupling → sulfamidation) |
特性
IUPAC Name |
N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrCl2N3O4S/c1-29-17-7-4-11(9-14(17)20)25-30(27,28)12-5-6-15(21)16(10-12)24-19(26)13-3-2-8-23-18(13)22/h2-10,25H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUZQMSMURSEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrCl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide, a complex organic compound, belongs to the class of sulfamoyl derivatives. Its structural intricacies, including chlorinated and brominated aromatic systems, suggest potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 485.4 g/mol. The presence of multiple functional groups, including a sulfonamide moiety and halogen substituents, significantly influences its reactivity and biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.4 g/mol |
| LogP (Hydrophobicity) | 1.8 |
| Complexity | 686 |
Antimicrobial Properties
Recent studies indicate that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of sulfamoyl compounds have been shown to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial folate synthesis, a pathway critical for DNA synthesis in bacteria.
Anticancer Activity
Research has suggested that N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide may exhibit anticancer properties. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Inhibition of cell proliferation : By disrupting cell cycle progression.
- Induction of apoptosis : Through activation of intrinsic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, similar sulfamoyl derivatives have shown promise in inhibiting enzymes involved in cancer metabolism. This inhibition can lead to reduced energy supply for rapidly dividing cancer cells.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the efficacy of sulfamoyl derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory concentrations (MIC values) comparable to established antibiotics.
- Anticancer Research : In vitro studies on cell lines indicated that compounds with similar structures could reduce viability in breast and colon cancer cells by more than 50% at specific concentrations.
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related analogs from the literature:
Key Comparisons:
Structural Diversity :
- The target compound’s 3-bromo-4-methoxyphenyl group distinguishes it from analogs like LMM5 (4-methoxyphenyl) and LMM11 (furan-2-yl), which lack bromine. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets compared to smaller halogens (e.g., fluorine in Compound 51) .
- The 2-chloropyridine-3-carboxamide moiety is unique among the compared compounds, which typically feature simpler benzamide or purine cores. This pyridine group could improve metabolic stability or solubility .
Biological Activity: LMM5 and LMM11 demonstrate antifungal activity via thioredoxin reductase inhibition, suggesting that the sulfamoyl group plays a critical role in targeting redox enzymes. The target compound’s sulfamoyl linker may similarly enable interaction with microbial or human enzymes . The target compound’s bromine substituent could enhance QS inhibition by increasing steric bulk or binding affinity .
Synthetic Routes :
- The target compound’s synthesis likely involves sulfamoylation (introduction of the sulfamoyl bridge) followed by amide coupling , analogous to methods used for LMM5/LMM11 (commercially sourced) and Compound 51 (reflux-based purification) .
- In contrast, Compound 1066 was identified via in silico screening , emphasizing divergent discovery approaches for sulfamoyl derivatives .
Physical Properties :
- The melting points of analogs like Compound 51 (266–268°C) suggest high crystallinity, which may correlate with stability. The target compound’s melting point remains unreported but could be predicted to exceed 250°C based on structural complexity .
Research Implications and Limitations
- Gaps in Data: None of the provided evidence directly reports the target compound’s synthesis, bioactivity, or pharmacokinetics. Comparisons rely on structural analogs, limiting definitive conclusions.
- Contradictions : While sulfamoyl groups are associated with antifungal and enzyme-inhibiting properties , substituent effects (e.g., bromine vs. methoxy) may alter selectivity or toxicity. For example, bromine’s size could hinder binding in some targets while improving it in others.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
